Cyflumetofen Exhibits Differential Cross-Resistance to H258Y Mutation Compared to Cyenopyrafen and Pyflubumide
Cyflumetofen shows a unique cross-resistance profile relative to other mitochondrial complex II inhibitors. The H258Y mutation in succinate dehydrogenase subunit B, which confers high cross-resistance to cyenopyrafen and pyflubumide, does not confer resistance to cyflumetofen. Instead, this mutation can actually increase the toxicity of cyflumetofen due to enhanced binding affinity [1].
| Evidence Dimension | Cross-resistance phenotype conferred by H258Y mutation in SDH subunit B |
|---|---|
| Target Compound Data | Increased toxicity (negative cross-resistance) [1] |
| Comparator Or Baseline | Cyenopyrafen and Pyflubumide: High cross-resistance [1] |
| Quantified Difference | Qualitative difference in resistance phenotype; cyflumetofen toxicity is enhanced, while cyenopyrafen and pyflubumide exhibit strong cross-resistance [1] |
| Conditions | Marker-assisted introgression and toxicity bioassays on Tetranychus urticae lines carrying the H258Y substitution [1] |
Why This Matters
This differential cross-resistance profile means cyflumetofen remains an effective resistance management tool against mite populations that have developed resistance to other Group 25A acaricides, providing a critical rotational option.
- [1] Njiru, C., Saalwaechter, C., Gutbrod, O., Geibel, S., Wybouw, N., Van Leeuwen, T., & Dermauw, W. (2022). A H258Y mutation in subunit B of the succinate dehydrogenase complex of the spider mite Tetranychus urticae confers resistance to cyenopyrafen and pyflubumide, but likely reinforces cyflumetofen binding and toxicity. Insect Biochemistry and Molecular Biology, 144, 103761. View Source
